An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2
An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, a stable isotope-labeled form of the naturally occurring monosaccharide D-Threose. This document is intended to be a valuable resource for researchers in the fields of metabolic analysis, drug development, and biochemistry, offering detailed information on the compound's characteristics, experimental protocols for its use, and its role in biological pathways.
Chemical and Physical Properties
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a tetrose sugar in which one of the carbon atoms has been replaced with its stable isotope, carbon-13. This isotopic labeling makes it an invaluable tool for tracing metabolic pathways and as an internal standard in quantitative analytical studies.[1] The physical properties of the labeled compound are expected to be nearly identical to its unlabeled counterpart, D-Threose.
Table 1: General and Physical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 and D-Threose
| Property | Value for (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 | Value for D-Threose (unlabeled) |
| IUPAC Name | (2S,3R)-2,3,4-Trihydroxy[2-13C]butanal | (2S,3R)-2,3,4-Trihydroxybutanal[2] |
| Synonyms | D-Threose-13C-2 | D-(-)-Threose, D-Threo-tetrose[2][3] |
| CAS Number | 90913-09-0 | 95-43-2[2][3][4] |
| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄[2][3][4] |
| Molecular Weight | ~121.10 g/mol | 120.10 g/mol [2][3][4] |
| Appearance | Colorless to light yellow liquid/syrup[3] | Syrup[3][5] |
| Melting Point | Not available | 130 °C[3] |
| Boiling Point | Not available | 144.07 °C (rough estimate)[3] |
| Density | Not available | 1.0500 g/cm³ (rough estimate)[3] |
| Solubility | Water: 50 mg/mL (with ultrasonic and warming) | Very soluble in water; slightly soluble in alcohol[4] |
| Optical Rotation | Not available | [α]D²⁰ -12.3° (c=4 in water)[4][6] |
| Storage | -20°C, protect from light, stored under nitrogen[1] | 2-8°C[3] |
Experimental Protocols
The primary application of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is in metabolic flux analysis and as an internal standard for quantification.[1] Below are generalized experimental protocols for its synthesis and analysis, which can be adapted based on specific research needs.
Synthesis of 13C-Labeled Monosaccharides
The synthesis of isotopically labeled sugars can be a complex process. A general approach involves starting with a commercially available, simpler 13C-labeled precursor and building the desired carbohydrate scaffold through a series of chemical reactions. For instance, a multi-step synthesis could start from a 13C-labeled mannose derivative to create more complex oligosaccharides.[7] A plausible synthetic route for a 13C-labeled tetrose like (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 would involve the protection of hydroxyl groups, chain shortening of a larger 13C-labeled hexose, and subsequent deprotection steps.
General Synthetic Workflow:
Analysis by Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of 13C-labeled sugars.[1][8] This method typically involves derivatization of the sugar to make it volatile, followed by separation and detection to determine the isotopic enrichment.
Methodology:
-
Sample Preparation: Extract the metabolites, including the 13C-labeled threose, from the biological sample.
-
Derivatization: The hydroxyl groups of the sugar are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[1][8]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection in a mass spectrometer. The mass spectrum will show a shift in the molecular ion peak and fragment peaks corresponding to the incorporation of the 13C isotope.
-
Data Analysis: The relative abundance of the isotopologues is used to calculate the isotopic enrichment and metabolic flux.
Experimental Workflow for GC-MS Analysis:
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for analyzing the structure and isotopic labeling of carbohydrates.[9][10] 1H and 13C NMR can provide detailed information about the position of the 13C label within the molecule.
Methodology:
-
Sample Preparation: The labeled sugar is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: 1H and 13C NMR spectra are acquired. Specific NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals.
-
Spectral Analysis: The chemical shifts and coupling constants in the 13C spectrum will be altered by the presence of the 13C isotope, allowing for its precise localization. The integration of signals can be used for quantification.
Biological Context: The Pentose Phosphate Pathway
(2S,3R)-2,3,4-Trihydroxybutanal, or D-Threose, as a tetrose sugar, is an intermediate in carbohydrate metabolism. While not a central component of glycolysis, its phosphorylated form can be an intermediate in the Pentose Phosphate Pathway (PPP).[11][12][13] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis.[11][12][13] The interconversion of sugars with different carbon numbers is a key feature of the non-oxidative phase of the PPP.
Diagram of the Pentose Phosphate Pathway (Non-Oxidative Phase):
Erythrose-4-phosphate, a diastereomer of threose-4-phosphate, is a key intermediate in the PPP.[14] It is conceivable that threose, after phosphorylation, could enter this pathway. By using (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 as a tracer, researchers can follow the fate of the 13C label as it is incorporated into other sugars in the pathway, providing valuable insights into the dynamics of carbohydrate metabolism.
Conclusion
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a powerful tool for researchers investigating metabolic pathways and developing new therapeutic agents. Its well-defined chemical properties, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, allow for precise tracking and quantification of metabolic processes. This guide provides a foundational understanding of this isotopically labeled compound, offering a starting point for its application in cutting-edge scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 95-43-2,D-(-)-THREOSE | lookchem [lookchem.com]
- 4. D-Threose [drugfuture.com]
- 5. Threose - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. microbenotes.com [microbenotes.com]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Erythrose - Wikipedia [en.wikipedia.org]
